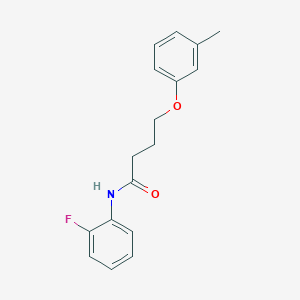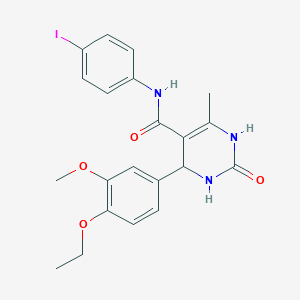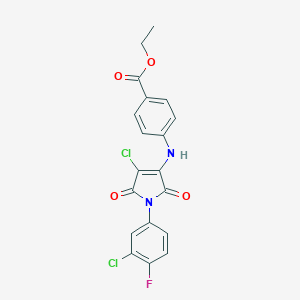
N-(2-fluorophenyl)-4-(3-methylphenoxy)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-4-(3-methylphenoxy)butanamide, also known as FUB-APINACA, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential applications in medicinal research. FUB-APINACA is a chemical compound that belongs to the class of synthetic cannabinoids, which are structurally similar to natural cannabinoids found in the cannabis plant.
Wirkmechanismus
N-(2-fluorophenyl)-4-(3-methylphenoxy)butanamide acts on the endocannabinoid system, which is a complex signaling network that regulates various physiological processes, including pain sensation, appetite, and mood. Synthetic cannabinoids like this compound bind to the cannabinoid receptors in the brain and other parts of the body, which leads to the activation of various signaling pathways. The exact mechanism of action of this compound is not fully understood, but it is thought to modulate the activity of the endocannabinoid system in a manner similar to natural cannabinoids.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound has potent binding affinity for the cannabinoid receptors CB1 and CB2. This compound has also been shown to have analgesic and anti-inflammatory properties, which make it a promising candidate for the development of new pain medications.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using N-(2-fluorophenyl)-4-(3-methylphenoxy)butanamide in laboratory experiments is its potent binding affinity for the cannabinoid receptors CB1 and CB2. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, the use of synthetic cannabinoids like this compound in laboratory experiments is not without limitations. Synthetic cannabinoids can be highly potent and may have unpredictable effects, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(2-fluorophenyl)-4-(3-methylphenoxy)butanamide. One potential area of research is the development of new therapeutic agents for the treatment of pain and inflammation. This compound has been shown to have potent analgesic and anti-inflammatory properties, which make it a promising candidate for the development of new pain medications. Another potential area of research is the development of new imaging agents for the endocannabinoid system. This compound has been used as a radioligand for the imaging of the cannabinoid receptors in the brain, which could lead to the development of new diagnostic tools for various neurological disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicinal chemistry.
Synthesemethoden
The synthesis of N-(2-fluorophenyl)-4-(3-methylphenoxy)butanamide involves the reaction of 2-fluoroaniline with 3-methyl-2-nitrophenol to form the corresponding amine. This intermediate is then reacted with 4-chlorobutyryl chloride to yield this compound. The synthesis of this compound is relatively simple and can be accomplished using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-4-(3-methylphenoxy)butanamide has been the subject of extensive research due to its potential applications in medicinal chemistry. Synthetic cannabinoids like this compound have been shown to have a wide range of pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective properties. These properties make this compound a promising candidate for the development of new therapeutic agents for the treatment of various diseases.
Eigenschaften
Molekularformel |
C17H18FNO2 |
|---|---|
Molekulargewicht |
287.33 g/mol |
IUPAC-Name |
N-(2-fluorophenyl)-4-(3-methylphenoxy)butanamide |
InChI |
InChI=1S/C17H18FNO2/c1-13-6-4-7-14(12-13)21-11-5-10-17(20)19-16-9-3-2-8-15(16)18/h2-4,6-9,12H,5,10-11H2,1H3,(H,19,20) |
InChI-Schlüssel |
ZYQQFZGFZZJVGA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC2=CC=CC=C2F |
Kanonische SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B285074.png)



![N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285080.png)
![7-(2-ethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285081.png)
![7-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285086.png)
![N-(4-methoxyphenyl)-5-methyl-2-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285088.png)
![7-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285090.png)
![7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285091.png)
![7-(4-ethoxy-3-methoxyphenyl)-N-(4-iodophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285093.png)

![sec-butyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B285100.png)
![cyclohexyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B285101.png)
